![molecular formula C7H9N3 B151196 1-(1-Cyanoethyl)-2-methyl-1H-imidazole CAS No. 139958-54-6](/img/structure/B151196.png)
1-(1-Cyanoethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, a cyano group (-CN), and an ethyl group (-CH2CH3). The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions at both the carbon and nitrogen atoms of the imidazole ring. The presence of the cyanoethyl group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the cyano group, and the ethyl group. For example, the compound is likely to be polar due to the presence of the cyano group .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Solar Cells and Optical Applications
Emerging research into dyes for solar cells and other optical applications has seen the use of imidazoles . Their versatility and utility in these areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .
Functional Materials
Imidazoles are being deployed in the development of functional materials . Their unique properties make them suitable for a variety of applications in this field .
Catalysis
Imidazoles are also used in catalysis . Their unique chemical structure allows them to act as effective catalysts in a variety of chemical reactions .
Antibiotics
2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
Epoxy Resin Hardener
It is also employed as a hardener or accelerator for epoxy resin . This application takes advantage of the unique chemical properties of the imidazole ring .
Textile Dyes Auxiliary Agent
2-Methylimidazole is used as an auxiliary agent for textile dyes . This application leverages the compound’s ability to interact with various types of dyes and fabrics .
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
One study suggests that certain imidazole derivatives could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .
Pharmacokinetics
Imidazole derivatives, in general, are known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Certain imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against various cell lines .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .
Safety and Hazards
Future Directions
The study and application of imidazole derivatives is a vibrant field of research in medicinal chemistry, materials science, and other areas. This specific compound, “1-(1-Cyanoethyl)-2-methyl-1H-imidazole”, could potentially be of interest in these areas, but without more specific information, it’s difficult to predict future directions .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQLQVWXFUWFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyanoethyl)-2-methyl-1H-imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.